2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid
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Overview
Description
2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring and a benzoic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid typically involves multiple steps One common method includes the reaction of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxynaphthalene-2-carboxylic acid
- Benzoic acid derivatives
- Naphthalene-based amides
Uniqueness
2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid is unique due to its combined structural features of naphthalene and benzoic acid, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O5 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H14N2O5/c22-16-10-12-6-2-1-5-11(12)9-15(16)18(24)21-20-17(23)13-7-3-4-8-14(13)19(25)26/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) |
InChI Key |
BKKNRNLYIGKPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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